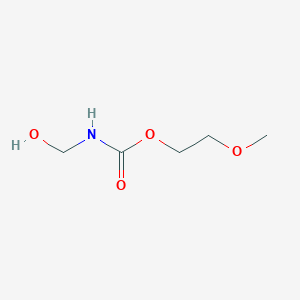
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester, also known as carboxymethylcellulose or CMC, is a water-soluble polymer that has various applications in scientific research. CMC is synthesized by the esterification of cellulose with chloroacetic acid, and it is widely used in biochemistry, biotechnology, and pharmaceutical research.
Mecanismo De Acción
CMC works by forming a gel-like structure when it comes into contact with water. This gel-like structure can function as a thickener, stabilizer, or emulsifier, depending on the application. CMC can also bind to other molecules, such as proteins, and modify their properties.
Efectos Bioquímicos Y Fisiológicos
CMC has been shown to have a low toxicity and is generally considered safe for use in food and pharmaceutical formulations. It is not metabolized by the body and is excreted unchanged in the feces. In vitro and in vivo studies have shown that CMC can have beneficial effects on gut health, such as increasing the viscosity of intestinal contents and promoting the growth of beneficial gut bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using CMC in lab experiments include its low cost, availability, and ease of use. It is also a versatile polymer that can be modified to have different properties. However, the limitations of using CMC include its variability in quality and the potential for batch-to-batch variation.
Direcciones Futuras
There are several future directions for research on CMC. One area of research is the modification of CMC to have specific properties, such as increased biocompatibility or improved drug delivery. Another area of research is the use of CMC in tissue engineering, where it can be used as a scaffold for cell growth. Additionally, there is potential for CMC to be used in the development of new materials, such as biodegradable plastics.
In conclusion, Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester, or CMC, is a versatile polymer that has many applications in scientific research. Its ability to form a gel-like structure and modify the properties of other molecules makes it a valuable tool for researchers in various fields. With ongoing research, CMC has the potential to be used in new and innovative ways.
Métodos De Síntesis
The synthesis of CMC involves the reaction of cellulose with chloroacetic acid in the presence of a catalyst, such as sodium hydroxide. The resulting product is then neutralized with sodium hydroxide and purified by washing with water and ethanol. The degree of substitution of CMC can be controlled by varying the reaction conditions, such as the concentration of chloroacetic acid and the reaction time.
Aplicaciones Científicas De Investigación
CMC has many applications in scientific research, including as a stabilizer, thickener, and emulsifier in food and pharmaceutical formulations. It is also used as a binding agent in tablet formulations, as a viscosity modifier in paints and coatings, and as a flocculant in wastewater treatment.
Propiedades
Número CAS |
16672-66-5 |
|---|---|
Nombre del producto |
Carbamic acid, (hydroxymethyl)-, 2-methoxyethyl ester |
Fórmula molecular |
C5H11NO4 |
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2-methoxyethyl N-(hydroxymethyl)carbamate |
InChI |
InChI=1S/C5H11NO4/c1-9-2-3-10-5(8)6-4-7/h7H,2-4H2,1H3,(H,6,8) |
Clave InChI |
JXVHGKLCTWBYLV-UHFFFAOYSA-N |
SMILES |
COCCOC(=O)NCO |
SMILES canónico |
COCCOC(=O)NCO |
Otros números CAS |
16672-66-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





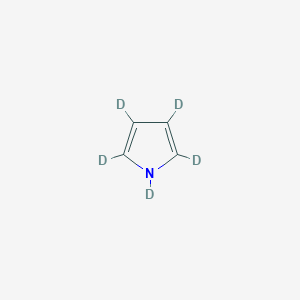
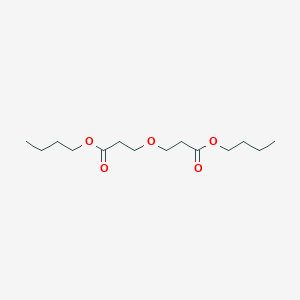
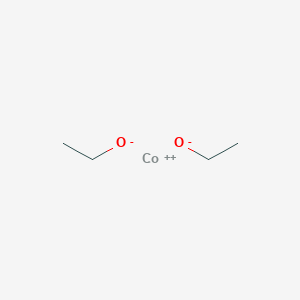
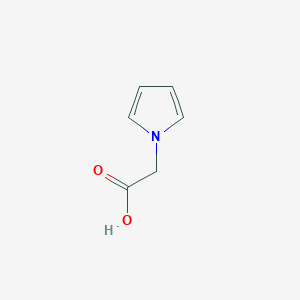





![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
![Methyl 5-methoxybenzo[b]thiophene-2-carboxylate](/img/structure/B99931.png)
